5-Bromo-4-ethyl-3-nitropyridin-2-amine
Overview
Description
5-Bromo-4-ethyl-3-nitropyridin-2-amine (BENPA) is a synthetic compound that has been used in a variety of research applications. BENPA has been found to have a wide range of biochemical and physiological effects in laboratory experiments, and has been used in a variety of scientific studies. BENPA is a valuable tool for scientists and researchers, as it can be used to study a number of different biological processes.
Scientific Research Applications
5-Bromo-4-ethyl-3-nitropyridin-2-amine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. 5-Bromo-4-ethyl-3-nitropyridin-2-amine has also been used to study the effects of various environmental toxins on the body, as well as to study the effects of various dietary supplements on the body. 5-Bromo-4-ethyl-3-nitropyridin-2-amine has also been used to study the effects of various genetic mutations on the body.
Mechanism Of Action
The exact mechanism of action of 5-Bromo-4-ethyl-3-nitropyridin-2-amine is not currently known. However, it is believed that 5-Bromo-4-ethyl-3-nitropyridin-2-amine acts as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. This inhibition of enzymes can lead to a variety of different effects, depending on the specific enzyme that is being inhibited.
Biochemical And Physiological Effects
5-Bromo-4-ethyl-3-nitropyridin-2-amine has been found to have a wide range of biochemical and physiological effects in laboratory experiments. 5-Bromo-4-ethyl-3-nitropyridin-2-amine has been found to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. This inhibition can lead to a variety of different effects, depending on the specific enzyme that is being inhibited. 5-Bromo-4-ethyl-3-nitropyridin-2-amine has also been found to have anti-inflammatory effects, as well as anti-cancer effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-Bromo-4-ethyl-3-nitropyridin-2-amine in laboratory experiments is that it is a relatively inexpensive compound. 5-Bromo-4-ethyl-3-nitropyridin-2-amine is also relatively easy to synthesize, and can be synthesized in a variety of different ways. Additionally, 5-Bromo-4-ethyl-3-nitropyridin-2-amine has been found to have a wide range of biochemical and physiological effects in laboratory experiments. The main limitation of using 5-Bromo-4-ethyl-3-nitropyridin-2-amine in laboratory experiments is that the exact mechanism of action of 5-Bromo-4-ethyl-3-nitropyridin-2-amine is not currently known.
Future Directions
There are a number of potential future directions for 5-Bromo-4-ethyl-3-nitropyridin-2-amine research. One potential direction is to further explore the mechanism of action of 5-Bromo-4-ethyl-3-nitropyridin-2-amine, in order to better understand how it affects various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of 5-Bromo-4-ethyl-3-nitropyridin-2-amine, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential side effects of 5-Bromo-4-ethyl-3-nitropyridin-2-amine, and to develop methods to minimize or eliminate these side effects. Finally, further research could be done to explore the potential uses of 5-Bromo-4-ethyl-3-nitropyridin-2-amine in other scientific fields, such as agriculture or environmental science.
properties
IUPAC Name |
5-bromo-4-ethyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGSAKNSPPOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-ethyl-3-nitropyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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